molecular formula C10H12Cl2O3 B13875424 2,4-Dichloro-3,5-diethoxyphenol

2,4-Dichloro-3,5-diethoxyphenol

Cat. No.: B13875424
M. Wt: 251.10 g/mol
InChI Key: MEWDDYSBPUWWPR-UHFFFAOYSA-N
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Description

2,4-Dichloro-3,5-diethoxyphenol is an organic compound characterized by the presence of two chlorine atoms and two ethoxy groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3,5-diethoxyphenol typically involves the chlorination of 3,5-diethoxyphenol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions. Common reagents used in this process include chlorine gas or sodium hypochlorite, and the reaction is often conducted in an organic solvent such as dichloromethane at low temperatures to prevent over-chlorination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through recrystallization or distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-3,5-diethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydroxy derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

2,4-Dichloro-3,5-diethoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3,5-diethoxyphenol involves its interaction with cellular components. The compound can disrupt cellular processes by interfering with enzyme activity or membrane integrity. Its molecular targets include enzymes involved in oxidative stress response and cell wall synthesis. The pathways affected by this compound are primarily related to cellular metabolism and signal transduction .

Comparison with Similar Compounds

Uniqueness: 2,4-Dichloro-3,5-diethoxyphenol is unique due to the presence of both chlorine and ethoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical transformations and applications.

Properties

Molecular Formula

C10H12Cl2O3

Molecular Weight

251.10 g/mol

IUPAC Name

2,4-dichloro-3,5-diethoxyphenol

InChI

InChI=1S/C10H12Cl2O3/c1-3-14-7-5-6(13)8(11)10(9(7)12)15-4-2/h5,13H,3-4H2,1-2H3

InChI Key

MEWDDYSBPUWWPR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C(=C1)O)Cl)OCC)Cl

Origin of Product

United States

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